molecular formula C6H15NO2 B3088163 3-(3-Aminopropoxy)propan-1-ol CAS No. 118273-16-8

3-(3-Aminopropoxy)propan-1-ol

Cat. No. B3088163
CAS RN: 118273-16-8
M. Wt: 133.19
InChI Key: ZHEZZDWAXWFREJ-UHFFFAOYSA-N
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Description

“3-(3-Aminopropoxy)propan-1-ol” is a chemical compound with the molecular formula C6H15NO2 . It is used for modifying proteins or surfaces such as beads, nanoparticles, and self-assembled monolayers .


Molecular Structure Analysis

The molecular structure of “3-(3-Aminopropoxy)propan-1-ol” consists of a three-carbon chain (propane), with an amino group (NH2) attached to the third carbon, and a hydroxy group (OH) attached to the first carbon . The third carbon is also linked to another three-carbon chain through an oxygen atom, forming a propoxy group .


Physical And Chemical Properties Analysis

“3-(3-Aminopropoxy)propan-1-ol” has a molecular weight of 133.19 . It is predicted to have a boiling point of 248.5±15.0 °C and a density of 0.985±0.06 g/cm3 . Its pKa value is predicted to be 14.88±0.10 .

Scientific Research Applications

Enzymatic Resolution and Asymmetric Synthesis

One application of 3-(3-Aminopropoxy)propan-1-ol derivatives involves their use in the enzymatic resolution of chiral 1,3-amino alcohols. This process has been employed for the asymmetric synthesis of (S)-dapoxetine, demonstrating the compound's utility in producing pharmacologically active molecules with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).

Dendrimer Construction for Biological Studies

The compound has also facilitated the synthesis of poly(ether imine) dendrons and dendrimers up to the third generation. These dendrimers, characterized by their non-toxicity in cytotoxicity studies, are considered valuable for biological research and applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Corrosion Inhibition

Further research has demonstrated the utility of 3-(3-Aminopropoxy)propan-1-ol derivatives in corrosion inhibition, specifically for carbon steel. Compounds synthesized from this chemical showed effective inhibition through the formation of a protective layer on the metal surface, indicating potential applications in industrial corrosion protection (Gao, Liang, & Wang, 2007).

Antimicrobial and Antiseptic Applications

Additionally, derivatives of 3-(3-Aminopropoxy)propan-1-ol have been explored for their antimicrobial properties. Certain synthesized compounds have exhibited more efficient antimicrobial activity than currently used medical antiseptics, suggesting their potential in medical and pharmaceutical applications (Jafarov et al., 2019).

Antitumor Activity

The synthesis of aminopropoxy derivatives of triterpenoids, utilizing 3-(3-Aminopropoxy)propan-1-ol, has revealed significant antitumor activity against a wide range of human tumor cell lines. This highlights the compound's role in developing new anticancer agents (Kazakova et al., 2011).

Fluorescent Biomarker Development

Research has also focused on the development of fluorescent biomarkers using derivatives synthesized from 3-(3-Aminopropoxy)propan-1-ol, for applications such as biodiesel quality control. These studies have demonstrated the low acute toxicity of such compounds, indicating their safety for environmental exposure (Pelizaro et al., 2019).

Safety and Hazards

The safety information for “3-(3-Aminopropoxy)propan-1-ol” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for “3-(3-Aminopropoxy)propan-1-ol” are not available, its use in modifying proteins or surfaces suggests potential applications in biomedical research, drug delivery, and materials science .

Mechanism of Action

Mode of Action

It is known that the compound contains an amino group, which may interact with various biological targets . .

Biochemical Pathways

The biochemical pathways affected by 3-(3-Aminopropoxy)propan-1-ol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of 3-(3-aminopropoxy)propan-1-ol is currently lacking . Future studies should consider these factors to optimize the use of this compound in various settings.

properties

IUPAC Name

3-(3-aminopropoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c7-3-1-5-9-6-2-4-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEZZDWAXWFREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopropoxy)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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